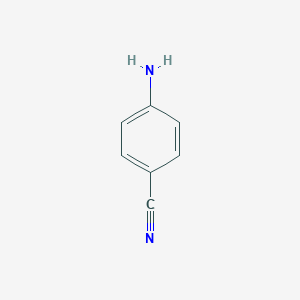

4-Aminobenzonitrile

描述

Historical Contexts and Paradigm-Shifting Discoveries in Photophysical Studies

The study of 4-aminobenzonitrile and its derivatives has been central to understanding a fundamental photophysical process known as intramolecular charge transfer (ICT). This field was largely spurred by the discovery of dual fluorescence in 4-(dimethylamino)benzonitrile (B74231) (DMABN) in polar solvents by Lippert and colleagues in the 1960s. mdpi.comscirp.org This observation was unusual because most molecules exhibit only a single fluorescence band.

The prevailing explanation for this phenomenon became the "Twisted Intramolecular Charge Transfer" (TICT) model, proposed by Grabowski and coworkers. mdpi.com The TICT model posits that upon photoexcitation, the molecule first reaches a locally excited (LE) state. In polar solvents, this can be followed by the twisting of the dimethylamino group relative to the benzonitrile (B105546) plane, leading to the formation of a highly polar charge-transfer state, which then emits at a longer wavelength (the "anomalous" fluorescence). mdpi.com

This compound (ABN) became a critical molecule for testing and refining the TICT model. Unlike DMABN, ABN generally does not exhibit dual fluorescence in solvents. mdpi.com According to computational studies, the TICT state in ABN lies at a much higher energy than the LE state and is therefore not significantly populated. mdpi.comnih.gov This difference in photophysical behavior between ABN and DMABN provided strong evidence supporting the structural requirements for the TICT process, specifically the role of the twisted amino group. mdpi.com

However, the TICT model has not been without its challengers, leading to paradigm-shifting discussions in the field. Alternative models such as the Planar Intramolecular Charge Transfer (PICT), Wagged Intramolecular Charge Transfer (WICT), and Rehybridized Intramolecular Charge Transfer (RICT) have been proposed to explain the observed dual fluorescence in aminobenzonitrile derivatives. acs.org Some studies have even suggested that the charge transfer in aminobenzonitriles does not necessarily require the twisting motion central to the TICT model, proposing that a planar ICT state could be involved. acs.org Further research has also explored the role of solute-solvent exciplex formation as an alternative explanation for the anomalous fluorescence. rsc.org

More recent investigations using advanced spectroscopic techniques and quantum chemical calculations continue to refine our understanding. Studies have explored the influence of low-lying πσ* states on the photophysics of aromatic nitriles, including ABN, and how these states can affect fluorescence yields at higher excitation energies. researchgate.net The formation of photoproducts during irradiation can also complicate the interpretation of photophysical measurements, a factor that must be carefully considered in experimental studies. researchgate.netacs.org The ongoing research into the photophysics of this compound and its analogues continues to be a fertile ground for new discoveries, challenging and refining our fundamental understanding of excited-state processes in molecules. acs.orgcapes.gov.br

Interactive Data Table: Key Concepts in Photophysical Studies of this compound

| Concept | Description | Relevance to this compound |

| Intramolecular Charge Transfer (ICT) | The transfer of an electron from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. | 4-ABN is a model system for studying ICT processes. |

| Twisted Intramolecular Charge Transfer (TICT) | A model for ICT where a twisted conformation of the molecule is formed in the excited state, leading to dual fluorescence. | The lack of dual fluorescence in 4-ABN provides evidence for the structural requirements of the TICT model. mdpi.comnih.gov |

| Locally Excited (LE) State | The initial excited state reached upon photoexcitation, before any significant structural relaxation or charge transfer occurs. | In 4-ABN, the LE state is the primary emitting state. mdpi.comnih.gov |

| Dual Fluorescence | The phenomenon of a molecule emitting light at two different wavelengths, corresponding to emission from two different excited states (e.g., LE and TICT states). | Observed in derivatives like DMABN, but generally not in 4-ABN itself. mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-aminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAZINRZQSAIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061240 | |

| Record name | Benzonitrile, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; Slightly soluble in water; [MSDSonline] | |

| Record name | 4-Aminobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00887 [mmHg] | |

| Record name | 4-Aminobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

873-74-5 | |

| Record name | 4-Aminobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB8V69Y76T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Aminobenzonitrile and Its Derivatives

Classical and Contemporary Synthetic Pathways

The synthesis of 4-aminobenzonitrile, a valuable intermediate in organic synthesis, can be achieved through a variety of classical and contemporary chemical transformations. These methods involve the strategic manipulation of functional groups on the benzene (B151609) ring, leading to the desired product. The selection of a particular synthetic route often depends on factors such as the availability of starting materials, desired purity, and scalability.

Ammonolysis Approaches

Ammonolysis represents a direct method for introducing an amino group onto an aromatic ring. This approach typically involves the displacement of a leaving group, such as a halogen, by ammonia (B1221849) or an ammonia equivalent.

One common method involves the reaction of 4-chlorobenzonitrile (B146240) with ammonia water in the presence of a base like sodium hydroxide (B78521) and a solvent such as ethanol (B145695). bloomtechz.combloomtechz.com The reaction proceeds at room temperature, offering a relatively mild pathway to this compound. bloomtechz.combloomtechz.com Another variation of this approach is the ammonolysis of 4-fluoro-2-trifluoromethylbenzonitrile with liquid ammonia in ethanol under elevated temperature and pressure to produce 4-amino-2-trifluoromethylbenzonitrile. google.com This highlights the utility of ammonolysis for synthesizing substituted aminobenzonitrile derivatives.

Table 1: Ammonolysis Approaches to this compound and Derivatives

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | Ammonia water, NaOH, Ethanol | Room temperature, 24 hours | This compound | Not specified | bloomtechz.combloomtechz.com |

| 4-Fluoro-2-trifluoromethylbenzonitrile | Liquid ammonia, Ethanol | 120-122°C, 8-10 hours | 4-Amino-2-trifluoromethylbenzonitrile | Not specified | google.com |

Cyanation Reactions of Precursors

The introduction of a nitrile group onto a pre-existing aniline (B41778) or a derivative thereof is a widely employed strategy for synthesizing this compound. This can be achieved through various cyanation methods.

A classical approach involves the diazotization of an amino group followed by a Sandmeyer reaction with a cyanide salt. More contemporary methods often utilize transition metal-catalyzed reactions. For instance, the palladium-catalyzed cyanation of aryl halides offers a versatile route. 4-Bromoaniline can be converted to this compound in high yield using a palladium catalyst in a recyclable solvent system. scribd.com Photochemical cyanation provides an alternative, milder method where 4-chloroaniline (B138754) can be converted to this compound upon irradiation in the presence of potassium cyanide. rsc.org

Furthermore, the cyanation of bromoaniline derivatives can be achieved using copper cyanide (CuCN) in a nucleophilic substitution reaction, although this may require harsher conditions such as refluxing in DMF. A palladium-catalyzed tandem ortho-C-H-amination followed by ipso-cyanation of iodoarenes has also been developed for the regiospecific synthesis of 2-aminobenzonitriles. nih.govacs.orgresearchgate.net

Table 2: Cyanation Reactions for the Synthesis of Aminobenzonitriles

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromoaniline | Pd catalyst, NaCN, t-Bu3P, MeCN/THF | Mild conditions | This compound | 99% | scribd.com |

| 4-Chloroaniline | KCN, MeCN/water | UV irradiation (310 nm), 15 hours | This compound | 62% | rsc.org |

| 4-Bromo-2,6-difluoroaniline | CuCN, DMF | Reflux, 24 hours | 4-Amino-3,5-difluorobenzonitrile | 42% | |

| Iodoarenes | Pd catalyst, Norbornene, K4[Fe(CN)6]·3H2O | Not specified | 2-Aminobenzonitriles | Not specified | researchgate.net |

Amination Protocols involving Halobenzonitriles

The direct amination of halobenzonitriles provides a straightforward route to aminobenzonitriles. This transformation is often accomplished through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions.

The reaction of 4-chlorobenzonitrile with an amine, such as 4-methoxyaniline, in the presence of a base like potassium carbonate and a polar aprotic solvent like DMF, is a common SNAr method. More advanced protocols, such as the Buchwald-Hartwig amination, utilize palladium catalysts to couple aryl halides with amines under milder conditions. For instance, the reaction of 4-halobenzonitriles with primary anilines can be achieved at 80°C in the presence of a palladium catalyst and sodium tert-butoxide. cmu.edu Lithium N,N-dialkylaminoborohydrides have also been shown to effect the amination of 2-halobenzonitriles through a tandem SNAr amination-reduction mechanism. researchgate.net

Table 3: Amination of Halobenzonitriles

| Halobenzonitrile | Amine | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | 4-Methoxyaniline | K2CO3, DMF | 80–120°C | 4-((4-Methoxyphenyl)amino)benzonitrile | >90% | |

| Halobenzonitriles | Primary anilines | Pd catalyst, NaOt-Bu | 80°C | N-Aryl-4-aminobenzonitriles | Not specified | cmu.edu |

| 2-Halobenzonitriles | Lithium N,N-dialkylaminoborohydrides | Not specified | Not specified | (N,N-Dialkylamino)benzylamines | Good to excellent | researchgate.net |

Reduction of Nitrobenzonitrile Analogues

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and a key method for preparing this compound from 4-nitrobenzonitrile (B1214597). A variety of reducing agents and catalytic systems can be employed for this purpose.

Catalytic hydrogenation is a widely used method, with catalysts such as palladium on tin oxide-antimony oxide (Pd/SnO2-Sb2O3) being effective. guidechem.com Other catalytic systems include iron(III) chloride with hydrazine (B178648) hydrate (B1144303) and activated carbon, which provides excellent yields and purities. oup.com Nanoparticle catalysts, such as those deposited in porous membranes, can selectively reduce the nitro group in the presence of other reducible functionalities like the cyano group. nih.gov Iron catalysts have also been shown to be effective for the chemoselective reduction of nitro compounds. rsc.org The reduction can also be carried out using sodium borohydride (B1222165) in the presence of a suitable catalyst. unimi.it

Table 4: Reduction of 4-Nitrobenzonitrile

| Reducing Agent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H2, Pd/SnO2-Sb2O3 | Not specified | This compound | Not specified | guidechem.com |

| Hydrazine hydrate, FeCl3·6H2O, Active carbon | Reflux in methanol (B129727) | This compound | 91.5% | oup.com |

| Sodium borohydride, Nanoparticle catalyst | Not specified | This compound | Not specified | nih.gov |

| Triethoxysilane, Iron catalyst | 80°C in MeCN | This compound | 65% | rsc.org |

| Hydrazine, Co-Co2B nanocomposites | Not specified | This compound | 70% | rsc.org |

Dehydration Reactions of Aminobenzamide

The dehydration of a primary amide group is a direct method to form a nitrile. This approach can be applied to the synthesis of this compound from 4-aminobenzamide (B1265587).

Various dehydrating agents can be used for this transformation, including phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), and thionyl chloride (SOCl2). orgoreview.commasterorganicchemistry.com A patented method describes the dehydration of 4-aminobenzamide in toluene (B28343) using thionyl chloride. patsnap.com However, these strong dehydrating agents can sometimes react with the amino group. chemicalbook.com To circumvent this, specific reagents have been developed for the selective dehydration of aminobenzamides. For instance, phenylphosphonic dichloride in pyridine (B92270) has been shown to selectively dehydrate 2-aminobenzamide (B116534) to 2-aminobenzonitrile (B23959) in high yield, while the 3- and 4-isomers did not yield the corresponding nitriles under the same conditions. chemicalbook.comchemdad.comresearchgate.net More recently, palladium(II) catalysts in the presence of Selectfluor have been reported for the efficient and chemoselective dehydration of primary amides to nitriles, tolerating a wide range of functional groups. acs.org

Table 5: Dehydration of Aminobenzamides

| Starting Material | Dehydrating Agent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Aminobenzamide | Thionyl chloride, Toluene | 90-100°C | This compound | Not specified | patsnap.com |

| 2-Aminobenzamide | Phenylphosphonic dichloride, Pyridine | 60°C, 24 hours | 2-Aminobenzonitrile | 96% | chemicalbook.comchemdad.com |

| 4-Methoxybenzamide | Pd(OAc)2, Selectfluor | Not specified | 4-Methoxybenzonitrile | Excellent | acs.org |

Aromatic Amination Reactions under Catalysis

Modern catalytic methods have enabled the direct amination of aromatic C-H bonds, offering a more atom-economical approach to the synthesis of aminobenzonitriles. These reactions typically involve a transition metal catalyst that facilitates the formation of a carbon-nitrogen bond.

While direct C-H amination of benzonitrile (B105546) at the 4-position is challenging, related transformations have been reported for the synthesis of aminobenzonitrile derivatives. For example, a palladium-catalyzed dehydrogenative aromatization has been used to synthesize 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones and various amines. frontiersin.org Although not a direct synthesis of this compound itself, this demonstrates the potential of catalytic amination in constructing related structures. Another example is the palladium-catalyzed tandem ortho-C-H-amination/ipso-cyanation of iodoarenes, which provides a regiospecific route to 2-aminobenzonitriles. nih.govacs.org

Table 6: Catalytic Aromatic Amination for Aminobenzonitrile Derivatives

| Starting Material | Amine Source | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2,3-Dihydroquinolin-4(1H)-one | Various amines | Pd(OAc)2, Cu(OAc)2, 1,10-phenanthroline | 4-Aminoquinolines | frontiersin.org |

| Iodoarenes | N-Benzoyloxyamine | Pd catalyst, Norbornene | 2-Aminobenzonitriles | acs.org |

Innovations in Sustainable and Green Synthesis of Aminobenzonitriles

The principles of green chemistry, which aim to reduce waste, energy consumption, and the use of toxic substances, are increasingly guiding the synthesis of aminobenzonitrile derivatives. mdpi.comresearchgate.net This shift has led to the adoption of innovative technologies that offer environmentally friendly alternatives to conventional methods. mdpi.com

Microwave-Promoted and Solvent-Free Condensation Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, offering significant advantages such as dramatically reduced reaction times, increased yields, and enhanced product purity. tandfonline.comresearchgate.net This technique is particularly effective for condensation reactions involving aminobenzonitriles to produce a variety of heterocyclic derivatives, often under solvent-free conditions which further minimizes environmental impact. frontiersin.orgresearchgate.net

The Friedländer annulation, a classic method for synthesizing quinolines, has been successfully adapted using microwave irradiation. For instance, the reaction of o-aminonitriles with cyclic ketones, catalyzed by zinc chloride, yields novel pyrazolo[3,4-b] researchgate.netnaphthyridin-5-amines with good yields. nih.gov This microwave-assisted approach is noted for being environmentally friendly, offering a simple work-up procedure and broad applicability. nih.gov

Solvent-free, microwave-promoted reactions are particularly noteworthy. A one-pot, three-component reaction of 2-aminobenzonitrile, an orthoester, and ammonium (B1175870) acetate (B1210297) under microwave irradiation produces 2-alkyl-4-aminoquinazolines in high yields (82-89%) within minutes, a significant improvement over conventional heating methods that require longer reaction times (30-80 minutes). tandfonline.comfrontiersin.org Similarly, the reaction of ortho-aminobenzonitrile with various arylnitriles in the presence of a catalytic amount of potassium tert-butoxide under solvent-free microwave conditions yields 2-substituted 4-aminoquinazolines with yields up to 93%. researchgate.net These methods highlight the efficiency and environmental benefits of combining microwave heating with solventless conditions. researchgate.net

The following table summarizes selected microwave-assisted condensation reactions for the synthesis of aminobenzonitrile derivatives:

Table 1: Microwave-Promoted Synthesis of Aminobenzonitrile Derivatives| Reactants | Catalyst/Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzonitrile, Acyl chlorides | Yb(OTf)₃ | Solvent-free, MW (200 W), 6 min, 80 °C | 2-Functionalized 4(3H)-quinazolines | 61-72% | arkat-usa.org |

| 2-Aminobenzonitrile, Orthoesters, Ammonium acetate | None | Solvent-free, MW, 5-7 min | 2-Alkyl-4-aminoquinazolines | 82-89% | tandfonline.comfrontiersin.org |

| o-Aminobenzonitrile, Arylnitriles | Potassium tert-butoxide | Solvent-free, MW | 2-Substituted 4-aminoquinazolines | Up to 93% | researchgate.net |

| Substituted 2-aminobenzonitriles, Ketones | ZnCl₂ | Solvent-free, MW, 90-120 min, 90-150 °C | 4-Aminoquinoline (B48711) derivatives | Up to 95% | mdpi.com |

| 2-Aminobenzonitriles, Malononitrile, Benzaldehydes | Alum (AlK(SO₄)₂·12H₂O) | Methanol, MW | Imidazo[1,2-a]pyrimidine-3-carbonitriles | High | jsynthchem.com |

Visible Light Photoreduction Techniques

The reduction of nitroaromatics to their corresponding amines is a fundamental industrial process. researchgate.net Visible light-driven photocatalysis offers a green and sustainable alternative to traditional reduction methods, which often rely on harsh conditions and expensive noble-metal catalysts. researchgate.net The reduction of 4-nitrobenzonitrile to this compound is a key application of this technology.

Various photocatalytic systems have been developed for the selective reduction of nitroarenes. Earth-abundant plasmonic nano-photocatalysts, such as chalcopyrite (CuFeS₂), have shown excellent reaction rates for the selective hydrogenation of nitroaromatics using only solar light as an energy input. researchgate.net This catalyst effectively reduces 4-nitrobenzonitrile with high selectivity. researchgate.net The mechanism involves the combined action of hot holes and photothermal effects. researchgate.net

Other studies have explored photocatalysts like Eosin Y in the presence of a sacrificial electron donor such as triethanolamine (B1662121) (TEOA). rsc.org While this system has been demonstrated for the reduction of various nitro-aromatic compounds, the reduction of 2-nitrobenzonitrile (B147312) resulted in 2-aminobenzamide, indicating that the nitrile group can also be reactive under certain photocatalytic conditions. acs.org Another approach involves catalysts like Au/SiO₂-shell/Fe₃O₄-core, which have been used for the reduction of nitroaromatics like 4-nitrophenol (B140041) and 4-nitroaniline (B120555) in aqueous solutions with sodium borohydride, suggesting potential applicability for 4-nitrobenzonitrile reduction. acs.org

The following table presents findings from research on the photocatalytic reduction of 4-nitrobenzonitrile and related compounds.

Table 2: Visible Light Photoreduction of Nitroarenes to Anilines| Substrate | Photocatalyst | Reductant/Donor | Conditions | Product | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrobenzonitrile | CuFeS₂ nanocrystals | Hydrazine | Visible light | This compound | High selectivity | researchgate.net |

| 4-Nitrobenzonitrile | None (Metal-free) | Hydrazine hydrate | 1,4-Dioxane (B91453), 100 °C | This compound | 92% Yield | researchgate.net |

| 4-Nitrobenzonitrile | Eosin Y (1 mol%) | Triethanolamine (TEOA) | H₂O/EtOH, Green LEDs (520 nm) | This compound | - | rsc.org |

| Nitrobenzene | TiO₂ | Methanol or 2-Propanol | UV irradiation, aqueous slurry | Aniline | High Yield | qualitas1998.net |

| 4-Nitrophenol | Ag/TiO₂ | NaBH₄ | Visible light | 4-Aminophenol | - | bu.edu.eg |

Environmental Considerations and Waste Stream Management in Aminobenzonitrile Synthesis

The production of aminobenzonitriles, while essential, raises environmental concerns due to the nature of the chemical processes involved. Traditional synthesis methods can generate significant waste streams that require careful management. For example, older methods involving the cyanation of haloanilines use highly toxic cyanides, leading to hazardous wastewater that is difficult to treat. The reduction of nitrobenzonitriles, another common route, can also produce environmentally problematic by-products.

Waste management in nitrile synthesis involves several key areas:

Aqueous Waste: Process water and aqueous extractions can contain unreacted starting materials, by-products, and salts. This stream must be neutralized and treated to remove organic and inorganic contaminants before discharge.

Solvent Waste: Organic solvents used in reactions and purification steps constitute a significant waste stream. Where possible, solvent-free methods are preferred. researchgate.net When solvents are necessary, recycling and recovery are crucial to minimize waste and reduce costs.

Solid Waste: This includes spent catalysts, filtration aids, and solid by-products. Heterogeneous catalysts that can be easily separated and recycled are advantageous from a waste reduction perspective. jsynthchem.com

Nitrile-Containing Waste: Any waste containing nitrile compounds, such as from nitrile glove production or unreacted materials, must be handled with care. happenventures.com Technologies like pyrolysis are being explored for the sustainable management of nitrile-based waste, converting it into valuable products like bio-oil and char, thus reducing landfill dependency and recovering energy. researchgate.netmdpi.comacs.org

The lifecycle of materials used in the synthesis process, such as nitrile gloves for personal protection, also contributes to the environmental impact. happenventures.com Promoting resource efficiency and waste minimization through recycling and innovative disposal methods like devulcanization for nitrile rubber are important components of a comprehensive environmental strategy. happenventures.comresearchgate.net

Advanced Spectroscopic and Crystallographic Investigations of 4 Aminobenzonitrile

Vibrational Spectroscopic Characterization

Vibrational spectroscopy serves as a powerful tool for elucidating the structural and dynamic properties of 4-ABN. Various techniques have been employed to probe its vibrational modes in different environments.

Time-Resolved Resonance Raman Spectroscopy for Excited State Analysis

Time-resolved resonance Raman (TRRR) spectroscopy has been instrumental in characterizing the locally excited (LE) state of 4-ABN. Studies have revealed characteristic frequency shifts of several vibrational modes upon excitation from the ground state. acs.orgacs.orghku.hk These shifts indicate a planar structure for the LE state, a departure from the pyramidal conformation of the ground state. acs.orgacs.orghku.hk Specifically, the phenyl ring expands, and the C-N bond between the phenyl ring and the amino group shortens in the LE state. acs.orgacs.orghku.hk

A notable observation is the downshift in frequency of the ring C-C stretching mode and a significant downshift of approximately 30 cm⁻¹ for the C≡N stretching mode. acs.orgacs.orghku.hk This suggests a partial charge transfer from the lone pair orbital of the amino nitrogen to the π* orbital of the ring. acs.orgacs.orghku.hk These experimental findings are supported by ab initio calculations, which also predict a planar LE state structure for 4-ABN. acs.orgacs.orghku.hk

| Vibrational Mode | Ground State Frequency (cm⁻¹) | Excited State (LE) Frequency Shift | Structural Implication in LE State |

| Ring C-C Stretch | --- | Downshift | Phenyl ring expansion |

| C≡N Stretch | --- | ~30 cm⁻¹ downshift | Partial charge transfer |

| Amino Group | Pyramidal | Planar | Flattening along the inversion coordinate |

| Ph-N Bond | --- | --- | Shortening of the bond |

Surface-Enhanced Raman Spectroscopy (SERS) in Interfacial Studies

Surface-Enhanced Raman Spectroscopy (SERS) has been utilized to investigate the adsorption and interaction of 4-ABN on metallic nanostructures, such as silver nanoparticles. acs.org SERS studies reveal that 4-ABN can resonantly distribute the charge from its amino group, allowing the cyano group to interact strongly with the silver nanoparticles in both monolayer and multilayer formations. acs.org The appearance of non-totally symmetric vibrational bands in the SERS spectra, which are not intense in the normal Raman spectra of 4-ABN powder, provides evidence for charge transfer between the adsorbed molecule and the silver nanoparticles. acs.org The orientation of 4-aminobenzonitrile adsorbed on silver has also been a subject of Raman spectroscopic investigation. liverpool.ac.uk

Surface-Enhanced Infrared Absorption (SEIRA) Spectroscopy for Adsorption Phenomena

Surface-Enhanced Infrared Absorption (SEIRA) spectroscopy complements SERS by providing insights into the adsorption behavior, particularly in multilayer systems. acs.org When 4-ABN is deposited from a nonpolar solvent like n-heptane, SEIRA spectra of the multilayer show a strong interaction with the silver nanoparticles, as evidenced by shifts in the cyano stretching frequency. acs.org This is in contrast to its isomers, such as 3-aminobenzonitrile, which show limited interaction under similar conditions. acs.org The combination of SERS and SEIRA allows for a comprehensive understanding of how 4-ABN interacts with metal surfaces, from the initial monolayer to subsequent layers. acs.org

| Spectroscopic Technique | Key Finding for 4-ABN |

| SERS | Evidence of charge transfer and strong interaction of the cyano group with silver nanoparticles. acs.org |

| SEIRA | Strong interaction of multilayer 4-ABN with silver nanoparticles, particularly when deposited from nonpolar solvents. acs.org |

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for the structural characterization of 4-ABN. The IR spectrum of solid 4-ABN in a KBr matrix has been recorded to provide a baseline for its vibrational modes in the ground state. acs.org Furthermore, IR spectroscopy of 4-ABN cation clusters with argon (4ABN⁺-Arₙ) has been used to study the energetics of photoionization-induced migration of argon from the aromatic ring to the amino group. nih.gov These studies provide detailed information about the intermolecular potential energy surface and the influence of solvation on the molecule's structure and reactivity. nih.gov

Electronic Spectroscopy and Dynamics of Excited States

The electronic properties and the dynamics of the excited states of 4-ABN are crucial for understanding its photophysical behavior.

Transient Absorption Spectroscopy for Ultrafast Processes

Transient absorption spectroscopy is a powerful technique for probing the ultrafast processes that occur after photoexcitation. For 4-ABN in acetonitrile, the transient absorption spectrum exhibits a strong feature around 700 nm. aip.org This is consistent with the formation of a πσ* state following the initial excitation to the Lₐ (ππ) state. aip.org The rapid switch to the πσ state is predicted by TDDFT calculations and is a key step in the photophysics of aminobenzonitriles. aip.org In comparison with its derivative, 4-(dimethylamino)benzonitrile (B74231) (DMABN), which exhibits dual fluorescence in polar solvents, the study of 4-ABN's excited state absorption provides a valuable reference for understanding the intramolecular charge transfer (ICT) process. nih.govresearchgate.net The transient absorption spectrum of the locally excited (LE) state of 4-ABN has been obtained in acetonitrile, contributing to the broader understanding of charge transfer dynamics in this class of molecules. nih.govresearchgate.net

| Compound | Solvent | Transient Absorption Feature | Interpretation |

| This compound (4-ABN) | Acetonitrile | Strong absorption around 700 nm | Formation of the πσ* state from the initially excited Lₐ (ππ*) state. aip.org |

| 4-(Dimethylamino)benzonitrile (DMABN) | Acetonitrile | Decay of LE bands and rise of ICT bands | Intramolecular Charge Transfer (ICT) with a characteristic time of 4.1 ps. nih.gov |

Time-Resolved Fluorescence Spectroscopy for Emission Dynamics

Time-resolved fluorescence spectroscopy has been instrumental in understanding the excited-state dynamics of this compound (ABN). Unlike its derivative 4-(dimethylamino)benzonitrile (DMABN), ABN does not exhibit dual fluorescence. ru.nl Studies on jet-cooled ABN have reported on its laser-induced fluorescence (LIF) excitation and emission spectra, as well as its fluorescence lifetimes. researchgate.net The dispersed fluorescence following excitation to different energy levels in the S1 manifold has been examined, revealing strong Fermi resonances. researchgate.net

In polar solvents like acetonitrile, the photophysics of aminobenzonitriles can be complex. For instance, upon photoexcitation of DMABN in acetonitrile, a photoproduct, 4-(methylamino)benzonitrile (B1588828) (MABN), is formed. researchgate.net The fluorescence of this photoproduct overlaps with the locally excited (LE) state fluorescence of DMABN, which can complicate the interpretation of kinetic data from time-resolved fluorescence experiments. researchgate.net Photodegradation has also been observed for other related compounds, leading to multi-exponential decays and affecting the analysis of their fluorescence spectra. researchgate.net

The study of ABN and its complexes with solvents in supersonic jets provides further insights. The fluorescence of ABN solvent complexes shows a red-shift compared to the uncomplexed molecule. rsc.org The emission dynamics are influenced by the formation of intramolecular charge transfer (ICT) states. While the exact nature of the species responsible for the anomalous fluorescence in some aminobenzonitriles is still debated, it is established that the initial excitation populates the S2 state, which has a charge-transfer character. acs.org

Resonance Enhanced Multiphoton Ionization (REMPI) for Electronic Level Vibrational Structures

Resonance Enhanced Multiphoton Ionization (REMPI) spectroscopy is a powerful technique for probing the vibrational structures of electronic levels in molecules like this compound. By combining REMPI with time-of-flight (TOF) mass spectrometry, researchers can obtain detailed information about the electronic and vibrational states of ABN and its complexes. acs.org

The S1 ← S0 REMPI spectrum of jet-cooled ABN has been measured, providing insights into its electronic and infrared spectra. researchgate.net These studies have also been extended to van der Waals complexes of ABN with argon (Ar). nih.gov The REMPI-IR depletion spectroscopy of 4ABN-Ar has shown that the argon atom is located above the benzene (B151609) ring (π-bound), and this geometry is maintained upon electronic excitation. nih.gov

Two-color REMPI has been used to determine the band origin of the S1 ← S0 transition in ABN. sxu.edu.cn This technique, coupled with mass-analyzed threshold ionization (MATI) spectroscopy, has provided a precise ionization energy for ABN. researchgate.net The one-color two-photon ionization spectrum of ABN has also been recorded, revealing resonances of different vibrational levels of the same excited electronic state. mpg.de These experimental findings are well-supported by theoretical calculations. researchgate.net

Furthermore, REMPI studies on hydrogen-bonded complexes of ABN with water have identified the existence of two stable isomers where the water molecule binds to either the amino or the cyano group. researchgate.net This demonstrates the capability of REMPI to distinguish between different isomeric forms of molecular complexes.

Zero Electron Kinetic Energy (ZEKE) Photoelectron Spectroscopy for Cationic States

Zero Electron Kinetic Energy (ZEKE) photoelectron spectroscopy provides high-resolution information about the cationic states of molecules. For this compound, Pulsed Field Ionization (PFI)-ZEKE spectra have been measured for both the bare molecule and its 1:1 complex with water. rsc.org These experiments have allowed for the precise determination of the adiabatic ionization potentials of ABN and its water complex. researchgate.netrsc.org

The adiabatic ionization potential of ABN has been determined to be 66493 cm⁻¹. researchgate.netrsc.org For the ABN–H₂O complex where water acts as a proton donor to the amino group, the ionization potential is 62843 cm⁻¹. researchgate.netrsc.org The significant decrease in the ionization potential upon complexation indicates a much stronger hydrogen bond in the cationic ground state (D₀) compared to the neutral (S₀) and excited (S₁) states. rsc.org

The ZEKE spectra of ABN reveal active vibrations in the cation, including in-plane ring deformation, CC stretching, C–CN stretching, and CH bending motions. researchgate.net In the ABN–H₂O complex, a prominent progression of the intermolecular stretching mode is observed, which is consistent with the increased hydrogen bond strength in the cation. researchgate.netrsc.org The analysis of the intermolecular vibrations in the D₀ state has been aided by density functional theory calculations. rsc.org

The development of ZEKE spectroscopy has significantly advanced the study of molecular complexes in their cationic states, providing detailed insights into intermolecular interactions and structures upon ionization. researchgate.net

Thermochromic Absorption and Fluorescence Measurements for Excited State Dipole Moments

The excited state dipole moment (μe) of this compound has been determined using thermochromic measurements of its absorption and fluorescence spectra in various solvents. This method relies on the temperature-dependent shifts of the spectral bands, which are related to the solvent's permittivity and refractive index. researchgate.net

By studying the effect of temperature on the absorption and fluorescence spectra of ABN in 1,2-dichloroethane, researchers have determined the excited state dipole moment. researchgate.netepa.gov The analysis, based on the Bilot and Kawski theory, yielded a value of μe = 7.14 D for the S1 state of a free ABN molecule. researchgate.netepa.gov This value is in excellent agreement with the μe of 7.20 D obtained from Stark effect studies, which is considered a highly reliable method for determining dipole moments in the gas phase. researchgate.netepa.govaip.org

It is important to note that the dipole moments determined from thermochromic shifts in solution can differ from those measured in the gas phase due to solvent effects. For ABN, the values obtained from time-resolved microwave conductivity measurements in solvents like cyclohexane, benzene, and 1,4-dioxane (B91453) were significantly different. researchgate.netepa.gov

The thermochromic shift method provides a valuable tool for investigating the electronic properties of molecules in their excited states, complementing other gas-phase and solution-phase techniques. researchgate.net

Rotational Spectroscopy and Hyperfine Structure Analysis

Nuclear Quadrupole Coupling Constants (NQCCs) for Electronic Environment Probing

The rotational spectrum of this compound in the gas phase exhibits a rich hyperfine structure due to the presence of two chemically distinct nitrogen atoms, one in the amino group and one in the nitrile group. acs.orgacs.orgnih.gov The analysis of this hyperfine structure allows for the determination of the nuclear quadrupole coupling constants (NQCCs), which provide detailed information about the electronic environment of these nitrogen atoms. acs.orgnih.govresearchgate.net

Broadband microwave spectroscopy in the frequency range of 2–8.5 GHz has been employed to measure the rotational spectrum of ABN. acs.org The high resolution of this technique enables the resolution of the complex splitting patterns arising from the nuclear quadrupole coupling of both nitrogen nuclei. mpg.de The determined NQCCs for ABN have been compared to those of related molecules like benzonitrile (B105546) and dimethylaminobenzonitrile (DMABN). acs.org This comparison confirms the strong electron-donating effect of the amino group on the aromatic ring. acs.org

The NQCCs are sensitive to the hybridization and electron distribution around the quadrupolar nucleus. aip.org For the amino nitrogen in ABN, the quadrupole coupling constants have been determined as χaa = 2.34 MHz, χbb = 1.86 MHz, and χcc = -4.20 MHz. researchgate.net These values, along with the rotational constants, provide insights into the molecular geometry and electronic structure. researchgate.net The study of NQCCs is crucial for understanding chemical bonding and resonance effects in molecules. aip.org

Molecular Beam Studies and Time-of-Flight Mass Spectrometry of Aminobenzonitrile Complexes

Molecular beam techniques combined with time-of-flight (TOF) mass spectrometry are powerful tools for studying the formation and properties of this compound complexes in a solvent-free environment. acs.orgmpg.de In these experiments, ABN is seeded into a carrier gas and expanded into a vacuum, leading to the formation of clusters. mpg.de

TOF mass spectra of ABN have revealed the presence of not only the monomer but also dimers, trimers, and even tetramers. acs.org Complexes of the ABN dimer with water have also been identified. acs.org Interestingly, under certain experimental conditions, no complex of the ABN monomer with water was observed, highlighting the specificity of complex formation. acs.org

The combination of TOF mass spectrometry with ionization techniques like REMPI allows for the study of the vibrational structures of the electronic levels of these complexes. acs.org Furthermore, the photodissociation dynamics of mass-selected ABN⁺(H₂O)n clusters have been investigated using a tandem TOF mass spectrometer. researchgate.net These studies provide information on the binding energies of water molecules to the ABN cation. researchgate.net

Molecular beam studies have also been used to investigate hydrogen bonding in ABN complexes with alcohols like methanol (B129727) and ethanol (B145695). aip.org By using two-color REMPI and hole-burning spectroscopy, researchers have identified different isomers of the ABN-methanol complex, demonstrating the ability to probe specific solvation sites. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) spectroscopy of this compound dissolved in a solvent like deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons, those attached to the benzene ring, typically appear as two doublets due to their coupling with adjacent protons. The two protons ortho to the amino group are chemically equivalent, as are the two protons ortho to the nitrile group. This results in an AA'BB' spin system, which often simplifies to a pair of doublets. The protons on the carbon adjacent to the electron-donating amino group are shielded and thus resonate at a lower chemical shift (upfield), while the protons on the carbon adjacent to the electron-withdrawing nitrile group are deshielded and appear at a higher chemical shift (downfield). chemicalbook.comrsc.orgrsc.orgrsc.org The amino group (-NH₂) protons usually appear as a broad singlet, and its chemical shift can be variable due to factors like concentration and temperature. rsc.orgrsc.org

¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to -NH₂) | ~6.65 | Doublet | ~8.8 |

| Aromatic H (ortho to -CN) | ~7.37-7.49 | Doublet | ~8.8 |

| Amino (-NH₂) | ~4.22-4.67 | Broad Singlet | N/A |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. chemicalbook.comrsc.orgrsc.orgrsc.org

Carbon-13 NMR (¹³C NMR) provides complementary information to ¹H NMR by detailing the carbon framework of this compound. Due to the molecule's symmetry, four distinct signals are expected for the aromatic carbons, in addition to the signal for the nitrile carbon. The carbon atom attached to the amino group (C-NH₂) is significantly shielded and appears at a high field (low ppm value). Conversely, the carbon atom of the nitrile group (C≡N) and the carbon atom to which it is attached (C-CN) are deshielded and resonate at lower fields (higher ppm values). rsc.orgrsc.org The remaining aromatic carbons show intermediate chemical shifts.

¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ | ~150.4-150.8 |

| C (ortho to -NH₂) | ~114.4-114.5 |

| C (ortho to -CN) | ~133.4-133.7 |

| C-CN | ~99.5-100.1 |

| C≡N | ~120.3-120.4 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. rsc.orgrsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

X-ray Diffraction Analysis of this compound and its Solid-State Forms

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state, providing insights into crystal packing, intermolecular interactions, and phase transitions.

Selected Crystallographic Data for this compound at 200 K

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2382(6) |

| b (Å) | 5.4770(4) |

| c (Å) | 16.040(2) |

| β (°) | 101.680(4) |

| Volume (ų) | 622.7 |

| Z | 4 |

Data from a redetermination of the structure at 200 K. researchgate.net

Crystals of this compound exhibit fascinating temperature-dependent behavior, undergoing reversible solid-solid phase transitions. goettingen-research-online.deresearchgate.netnih.gov Upon cooling, a phase change is observed, which is associated with a significant reorganization of the crystal structure. nih.govresearchgate.net Diffraction studies conducted at various temperatures, for instance at 20 K intervals from 300 K down to 100 K, have been instrumental in elucidating the nature of these structural changes. nih.govrsc.org The low-temperature phase possesses lattice constants that are considerably different from those at room temperature. goettingen-research-online.deresearchgate.net This phase transition is described as being thermosalient, meaning the crystals can exhibit motion, such as jumping or exploding, due to the rapid release of internal strain accumulated during the structural transformation. nih.govresearchgate.net This behavior is linked to the anisotropic thermal expansion of the crystal lattice preceding the phase change. researchgate.net High-pressure studies using synchrotron X-ray diffraction have also revealed pressure-induced phase transitions, where the intermolecular N–H···N hydrogen bonds are strengthened and the molecular packing is altered. rsc.org

Computational and Theoretical Chemistry of 4 Aminobenzonitrile

Quantum Chemical Calculation Methodologies

Quantum chemical methods are fundamental to understanding the electronic and structural properties of 4-Aminobenzonitrile. These calculations provide a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Ground State Properties and Intermolecular Interactions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its ground-state geometry, vibrational frequencies, and the nature of its intermolecular interactions.

Recent studies have employed DFT to explore the principal directional intermolecular interactions of this compound. rsc.org These calculations reveal that each ABN molecule can act as both a donor and an acceptor for three primary types of intermolecular interactions: N−H···N≡C, N−H···πAr, and C−H···πC≡N. rsc.org Additionally, two offset aromatic-π interactions, {πAr···πAr}b, are present along the b crystallographic axis. rsc.org DFT has also been utilized to investigate the conductance of this compound in single-molecule junctions, showing that its physical adsorption is influenced by the tip electrode and adsorption site. ugr.es Furthermore, DFT calculations have been applied to study the interaction between this compound cations and water molecules, providing insights into microsolvation. semanticscholar.org

| Interaction Type | Description | Significance |

|---|---|---|

| N−H···N≡C | Hydrogen bond between the amino group of one molecule and the nitrile group of another. | Key directional interaction influencing crystal packing. rsc.org |

| N−H···πAr | Hydrogen bond between the amino group and the aromatic ring of a neighboring molecule. | Contributes to the stability of the crystal structure. rsc.org |

| C−H···πC≡N | Weak hydrogen bond involving an aromatic C-H and the π-system of the nitrile group. | Further stabilizes the molecular assembly. rsc.org |

| {πAr···πAr}b | Offset π-π stacking interactions between aromatic rings. | Important for the cohesion of the crystal lattice along the b-axis. rsc.org |

Ab Initio Methods (e.g., CASSCF/CASPT2) for Electronically Excited States

For studying electronically excited states, particularly in molecules like this compound that exhibit complex photophysics, ab initio methods such as the Complete Active Space Self-Consistent Field (CASSCF) and a second-order perturbation theory correction (CASPT2) are essential. These methods provide a more accurate description of excited-state potential energy surfaces and the interactions between different electronic states.

CASSCF/CASPT2 calculations have been crucial in understanding the intramolecular charge transfer (ICT) phenomenon in ABN and its derivatives. rsc.org These studies have shown that substitutions on the ABN framework can tune the relative energies of the locally excited (LE) and charge transfer (CT) states. rsc.org The calculations indicate that the twisted-ICT (TICT) state is the primary emitting species of CT character. rsc.org The involvement of a πσ* state in the CT process has also been investigated, with findings suggesting it is not a probable pathway in ABN itself. rsc.org Research has also shown that including dynamic electron correlation through CASPT2 calculations can significantly shift the relative energies of the LE and CT states compared to CASSCF results alone. acs.org

Time-Dependent Density Functional Theory (TDDFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the photophysical properties of molecules, offering a good balance between accuracy and computational cost. acs.orgnih.gov It is particularly useful for studying the excited states of donor-acceptor systems like this compound.

TDDFT has been successfully applied to investigate the photophysics and photochemistry of 4-(dimethyl)aminobenzonitrile (DMABN), a close derivative of ABN, which is a classic example of dual fluorescence in polar solvents. acs.orgnih.govcapes.gov.br By comparing calculated emission energies, dipole moments, and vibrational frequencies with experimental data, a definitive assignment of the electronic and geometric structure of the two lowest singlet excited states has been achieved. acs.orgcapes.gov.br TDDFT calculations have also been used to explore the mechanism of the ICT reaction, confirming existing models that involve the crossing of electronic states. acs.orgcapes.gov.br Furthermore, the development of analytical gradients for TDDFT excited state energies allows for systematic studies of excited state potential energy surfaces. uci.edu

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time evolution of molecular systems, offering insights into dynamic processes such as excited-state relaxation and the influence of the solvent environment.

Nonadiabatic Molecular Dynamics for Excited State Relaxation Dynamics

Nonadiabatic molecular dynamics simulations are critical for understanding the relaxation pathways of molecules from electronically excited states, especially when multiple potential energy surfaces are close in energy. These simulations can model processes involving conical intersections, where the Born-Oppenheimer approximation breaks down.

For 4-(N,N-dimethylamino)benzonitrile (DMABN), nonadiabatic MD simulations have been employed to study its excited-state relaxation process in polar solution. diva-portal.org These simulations have helped to unambiguously assign the two fluorescence bands observed experimentally: the normal band from a near-planar locally excited (LE) structure and the "anomalous" band from a twisted intramolecular charge transfer (TICT) structure. diva-portal.org The simulations show a direct transformation from the LE to the TICT structure via intramolecular rotation. diva-portal.org Further studies using surface hopping trajectories have modeled the short-time dynamics of gas-phase DMABN, revealing ultrafast relaxation from the S2 to the S1 state within the first 50 femtoseconds. princeton.edursc.org

| Molecule | Process Investigated | Key Finding | Reference |

|---|---|---|---|

| DMABN | Excited-state relaxation in polar solution | Direct intramolecular rotation from LE to TICT state, confirming the origin of dual fluorescence. | diva-portal.org |

| DMABN | Gas-phase short-time dynamics | Ultrafast relaxation from S2 to S1 state within tens of femtoseconds. | princeton.edursc.org |

| DMABN | Transient absorption spectrum | The excited-state absorption band near 1.7 eV is attributed to the near-planar LE minimum on the S1 state. | nih.gov |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Solvent Effects

Hybrid QM/MM methods are powerful tools for studying the behavior of a molecule in a solvent environment. In this approach, the solute molecule (the QM region) is treated with a high level of quantum mechanical theory, while the surrounding solvent molecules (the MM region) are described by a classical molecular mechanics force field. This allows for the investigation of solvent effects on molecular properties and dynamics with manageable computational resources.

For DMABN in a polar solution like water, QM/MM simulations have been used to construct the potential energy surfaces and propagate the coupled dynamics of the electronic wavefunction and the nuclei. diva-portal.org In these simulations, the DMABN molecule constitutes the QM subsystem, often treated with methods like the second-order algebraic diagrammatic construction (ADC(2)), while the water molecules form the MM subsystem. diva-portal.org This approach has been instrumental in qualitatively reproducing the experimentally observed fluorescence spectrum and understanding how the polar solvent stabilizes the TICT state relative to the LE state. diva-portal.orgdiva-portal.org The effect of solvent polarity on the nitrile stretch frequency of this compound has also been investigated, showing that in aprotic solvents, the shifts can be quantitatively described by the vibrational Stark effect, though explicit QM/MM calculations would be needed for a more detailed understanding, especially in protic solvents. nih.gov

Theoretical Elucidation of Electronic Structure and Potential Energy Surfaces

Theoretical and computational studies have been instrumental in elucidating the complex electronic structure and potential energy surfaces (PES) of this compound, particularly in its excited states. These investigations are key to understanding its photophysical and photochemical behavior.

The topology of the excited state potential energy surfaces of 4-ABN is a central focus of computational research, largely due to its relationship with the phenomenon of intramolecular charge transfer (ICT). Upon photoexcitation, 4-ABN can populate different electronic states, primarily a locally excited (LE) state and an intramolecular charge transfer (ICT) state. The interplay between these states is a key determinant of the molecule's fluorescence properties.

Computational studies, often employing high-level ab initio methods like CASSCF/CASPT2, have mapped out the PES of these low-lying excited states. nih.gov These studies reveal the geometries, energies, and connections between the LE and various ICT states. nih.gov Research indicates that the ground state of 4-ABN has a pyramidal conformation, which flattens upon excitation to the LE state. acs.org In this LE state, the phenyl ring expands, and the bond between the phenyl ring and the nitrogen atom shortens. acs.org This is accompanied by a partial transfer of charge from the lone pair of the amino nitrogen to the ring's π* orbital. acs.org

A key finding is that while both a planar ICT (PICT) and a twisted ICT (TICT) species are minima on the excited state PES, their relative energies and the barriers connecting them are crucial. nih.govresearchgate.net For 4-ABN, the equilibrium in the excited state favors the LE state, as the TICT state is found at a much higher energy. nih.gov A low energy barrier exists for the conversion from the TICT state back to the LE state, which explains why dual fluorescence is not typically observed for 4-ABN, even in polar solvents. nih.gov In contrast, for a related molecule, 4-(dimethylamino)benzonitrile (B74231) (DMABN), polar solvents stabilize the ICT state to a greater extent, leading to the well-known dual fluorescence phenomenon. nih.gov

The topology of the PES, including the location of conical intersections between different electronic states (e.g., S2(ICT)/S1(LE)), is critical for understanding the radiationless deactivation pathways of the molecule. rsc.orgrsc.org These intersections provide a mechanism for the molecule to return to the ground state without emitting light.

The calculation of intermolecular interaction energies is crucial for understanding how this compound interacts with its environment, such as solvent molecules or other molecules in a cluster. These interactions can significantly influence the molecule's structure and photophysical properties.

Density functional theory (DFT) calculations have been employed to investigate the intermolecular interactions of 4-ABN. rsc.org For instance, studies on the 4-ABN–H₂O complex have shown that a hydrogen bond forms between the amino group of 4-ABN and the water molecule. rsc.org Upon photoionization, this hydrogen bond becomes significantly stronger in the cationic ground state (D₀) compared to the first excited singlet state (S₁). rsc.org This increased bond strength is evidenced by a substantial decrease in the adiabatic ionization potential upon complexation with water. rsc.org

Computational methods have also been used to analyze the energetics of argon atom migration in 4-ABN⁺-Arₙ clusters. nih.govfigshare.com These studies provide insights into the potential energy surface governing the movement of the argon atom from the aromatic ring to the amino group upon photoionization. nih.govfigshare.com The activation barriers for this site-switching reaction have been determined from vibrational-level dependent IR spectra, aided by DFT calculations. nih.govfigshare.com

The following table presents calculated intermolecular interaction data for 4-ABN complexes:

| Interacting Species | State | Interaction Energy (cm⁻¹) | Method of Calculation | Reference |

| 4-ABN–H₂O | D₀ | 3650 (stabilization) | PFI-ZEKE Spectroscopy / DFT (B3LYP/aug-cc-pVDZ) | rsc.org |

| 4-ABN⁺-Ar₁ | - | 34 ± 13 (activation barrier) | IR Spectroscopy / DFT | nih.govfigshare.com |

| 4-ABN⁺-Ar₂ | - | <27 (activation barrier) | IR Spectroscopy / DFT | nih.govfigshare.com |

Topology of Excited State Potential Energy Surfaces (PES)

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool in computational chemistry. These models aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties.

For this compound and its derivatives, QSPR and QSAR models can be developed to predict various properties. While specific, detailed QSAR models exclusively for this compound are not extensively documented in the provided search results, the principles of these models are widely applied in medicinal and materials chemistry. nih.govacs.org For example, QSAR studies can identify key molecular descriptors that correlate with a molecule's ability to potentiate antibiotics. nih.gov

The development of such models typically involves the following steps:

Data Collection: A dataset of molecules with known properties or activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest. acs.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

The following table lists some common computational chemistry data and predicted properties for this compound, which can be used as descriptors in QSPR/QSAR models.

| Property/Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 49.81 Ų | chemscene.com |

| LogP | 1.14 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

These descriptors, along with many others, can be used to build predictive models for properties such as solubility, toxicity, or receptor binding affinity for new derivatives of this compound, thereby accelerating the discovery and design of new molecules with desired characteristics. acs.org

Photophysical Phenomena and Mechanisms in 4 Aminobenzonitrile and Analogues

Photoinduced Intramolecular Charge Transfer (ICT) Processes

Upon absorption of UV light, molecules like 4-aminobenzonitrile are promoted to an electronically excited state. The subsequent events are governed by a complex interplay between different excited states, primarily the locally excited (LE) state and various forms of intramolecular charge-transfer (ICT) states. The transition between these states involves structural rearrangements of the molecule and is heavily influenced by the surrounding environment. acs.orgacs.org The key debate in the field has revolved around the exact geometry of the emissive ICT state. acs.org

The initially populated excited state following light absorption is often a locally excited (LE) state. acs.org In the case of aminobenzonitriles, this state corresponds to a π-π* transition largely confined to the benzene (B151609) ring, similar to the 1Lb state in benzene. acs.org The LE state retains a geometry similar to the ground state, characterized by a planar or near-planar phenyl ring and a pyramidal amino group. acs.orgresearchgate.net

Upon excitation to the LE state, several structural changes occur: the pyramidal conformation of the amino group tends to flatten, the phenyl ring expands slightly, and the bond between the amino nitrogen and the phenyl ring shortens. acs.orgresearchgate.net Although termed "locally excited," this state does exhibit some degree of charge transfer from the nitrogen lone pair to the ring's π* orbital. acs.org This is evidenced by frequency downshifts in the C≡N and ring C-C stretching modes observed in time-resolved resonance Raman spectroscopy. acs.orgresearchgate.net Despite these changes, the LE state has a relatively small dipole moment compared to fully developed ICT states. nih.gov For ABN, the LE state is the primary emissive state, resulting in a single "normal" fluorescence band with a small Stokes shift. acs.orgacs.org

The Twisted Intramolecular Charge-Transfer (TICT) model is one of the most prominent theories used to explain the anomalous, red-shifted fluorescence band in molecules like DMABN. nih.gov The model proposes that from the LE state, the molecule can undergo a significant structural change involving the torsion of the amino group to a position perpendicular (90° twist) to the plane of the phenyl ring. nih.gov This twisting decouples the π-systems of the donor (amino group) and acceptor (benzonitrile moiety), facilitating a near-complete transfer of an electron and creating a state with a very large dipole moment. nih.govmdpi.com

The formation of the TICT state is a key step in the dual fluorescence mechanism. nih.gov In suitable polar solvents, this highly polar TICT state is significantly stabilized, lowering its energy. mdpi.com If the energy of the solvated TICT state is close to or lower than the LE state, a thermodynamic equilibrium can be established, allowing for fluorescence from both the LE and TICT states. nih.govacs.org

For this compound (ABN) itself, however, the TICT state is calculated to be at a much higher energy than the LE state, even in polar solvents. nih.govmdpi.com There is a low energy barrier for the TICT state to convert back to the more stable LE state. acs.org Consequently, the TICT state is not significantly populated, and dual fluorescence is not observed in ABN. nih.govacs.org The lack of dual fluorescence in ABN, in contrast to its observation in DMABN, highlights the critical role of the substituents on the amino group in influencing the relative energies of the LE and TICT states. rsc.org

| Compound | State | Twisting Angle (θ) | Wagging Angle (δ) | Relative Energy (kcal/mol) | Key Feature |

| DMABN | TICT | 90.2° | 0.8° | Minimum on S₁ surface | Perpendicular twist of dimethylamino group. acs.org |

| ABN | TICT | ~90° | - | High energy relative to LE | Equilibrium favors LE state; no dual fluorescence. nih.govacs.org |

This table presents representative data for the TICT state, primarily in the context of DMABN where it is most relevant for dual fluorescence, and contrasts it with the situation in ABN. Angles and energies are from computational studies.

An alternative to the TICT model is the Planar Intramolecular Charge-Transfer (PICT) model. This model suggests that the charge transfer state can be formed without the need for a 90° twist of the amino group. acs.org Instead, it involves a planar geometry where vibronic coupling between the two lowest excited states (S₁/S₂) in the Franck-Condon region is the critical factor for ICT formation. nih.govnih.gov It is proposed that this state, which involves significant quinoidal character in the benzene ring, is responsible for the red-shifted emission. rsc.org

Evidence for the PICT model comes from studies on rigid, planarized analogues of DMABN, such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), which are constrained from twisting but still exhibit dual fluorescence. nih.gov For these molecules, a fast and efficient ICT occurs, suggesting that a perpendicular twist is not a strict requirement. nih.gov Computational studies on both ABN and DMABN confirm that a planar ICT species can exist as a minimum on the potential energy surface. acs.orgnih.gov In acetonitrile, the PICT state of DMABN is stabilized to the point where it becomes nearly degenerate with the LE state, potentially allowing emission from both. nih.gov However, for ABN, a newly found planar conical intersection provides an ultrafast radiationless decay channel from the charge-transfer state back to the locally excited state, which helps explain the absence of ICT emission. nih.gov

The Rehybridized Intramolecular Charge-Transfer (RICT) model proposes another possible structure for the ICT state. This model involves a change in the hybridization of the cyano group's carbon atom from sp to sp², leading to a bent C-C≡N geometry. rsc.org This state is associated with the transfer of charge from an aromatic π orbital to a σ* orbital of the cyano group (a πσ* state). nih.govaip.org

| Compound | State | Key Geometric Feature | Associated Orbitals | Role in Fluorescence |

| ABN/DMABN | RICT | Bent C-C≡N group | π → σ* (cyano group) | Generally not considered the primary emissive state. acs.orgrsc.org |

| ABN-4F | RICT | Accessible via conical intersection | π → σ* (cyano group) | Population is possible but not probable. rsc.orgrsc.org |

This table summarizes the main characteristics of the RICT state as described in theoretical studies.

The concept of a partially twisted intramolecular charge-transfer (pTICT) state has also been proposed, representing an intermediate geometry between the planar and fully twisted structures. acs.orgrsc.org Computational studies for DMABN have suggested the existence of a stable pTICT structure with a twisting angle of around 53°. nih.govacs.org This state has been suggested as a possible emitting species. nih.gov

However, the existence and role of a distinct pTICT minimum are still subjects of debate. Some computational searches have failed to locate such a minimum for ABN derivatives. rsc.org The pTICT concept may represent a point along the reaction coordinate from the LE to the fully twisted TICT state, rather than a separate, stable emissive state. It highlights that the transition to a charge-transfer state is a dynamic process and may not require reaching the fully perpendicular TICT geometry in all cases.

Rehybridized Intramolecular Charge-Transfer (RICT) States and Their Role

Dual Fluorescence Mechanisms and Environmental Modulation

Dual fluorescence is the phenomenon where a molecule emits light from two distinct excited states, resulting in two separate bands in its emission spectrum. ajol.info Typically, a "normal" band at a shorter wavelength is attributed to the LE state, while an "anomalous," red-shifted band is assigned to an ICT state. acs.org This behavior is highly sensitive to the environment, particularly the polarity of the solvent. ajol.infonih.gov

In nonpolar solvents, most aminobenzonitriles, including DMABN, show only a single fluorescence band from the LE state. ajol.info In polar solvents, the highly polar ICT state (whether TICT or PICT) is stabilized by the surrounding solvent molecules, lowering its energy relative to the LE state. mdpi.comnih.gov This stabilization makes the formation of the ICT state thermodynamically favorable, leading to the appearance of the second, red-shifted emission band. researchgate.net The energy gap between the S₁ (LE) and S₂ (CT) states is a critical factor; a smaller gap facilitates the vibronic coupling necessary for the ICT process. researchgate.net

This compound (ABN) is a key example of a molecule that does not exhibit dual fluorescence in any solvent. acs.org This is because its ICT states (TICT, PICT) are significantly higher in energy than its LE state, and even strong solvent stabilization is insufficient to make the ICT state competitive for emission. nih.govnih.gov Furthermore, efficient radiationless deactivation pathways from the ICT state back to the LE state can quench any potential ICT emission in ABN. acs.orgnih.gov The study of ABN and its comparison with dual-fluorescent analogues like DMABN and NTC6 have been instrumental in refining the various models (TICT, PICT) and understanding that a perpendicular twist is not an absolute necessity for ICT, but rather the relative energy levels of the excited states, governed by both molecular structure and solvent environment, are the determining factors. nih.gov

Influence of Solvent Polarity on Emission Spectra

Interplay of Molecular Conformation and Electronic Properties

The photophysical pathways available to this compound are intrinsically linked to its molecular structure and the conformational changes that can occur in the excited state. The geometry of the amino group, in particular, plays a pivotal role.

In its ground state, the this compound molecule is largely planar, but the amino group exhibits a slight pyramidalization. rsc.orgresearchgate.net Upon excitation, the molecule can explore different geometries. The most debated conformational change in the ABN family is the torsion (twisting) of the amino group relative to the plane of the benzene ring.